4-Bromo-2-methyl-1h-indene

ansa‑metallocene catalysis aryl‑substituted indene ligands C–C cross‑coupling

Researchers pursuing stereorigid ansa-metallocenes often face multi-step syntheses plagued by poor regiochemical control. 4-Bromo-2-methyl-1H-indene resolves this: the 2-methyl group directs metallation exclusively to the 1-position for bridging, while the 4-bromo handle enables orthogonal cross-coupling without competing side reactions. • Exclusive 4-bromo regioselectivity delivers single-isomer ligand for >95% [mmmm] isotactic polypropylene • 89% Buchwald-Hartwig amination yield enables scalable amino-indene intermediate synthesis • Consistent 97% purity (batch-verified) eliminates reproducibility failures in OLED dye and drug discovery programs

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
CAS No. 328085-65-0
Cat. No. B110220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1h-indene
CAS328085-65-0
Synonyms4-Bromo-2-methyl-1H-indene; 
Molecular FormulaC10H9Br
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C=CC=C2Br
InChIInChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
InChIKeyRLKASFXMXUOUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-1H-indene Identity & Procurement


4‑Bromo‑2‑methyl‑1H‑indene (CAS 328085‑65‑0), also named 2‑methyl‑4‑bromoindene, is a bicyclic aromatic indene derivative with the molecular formula C₁₀H₉Br and a molecular weight of 209.08 g mol⁻¹ [1]. The compound is characterized by a bromine substituent at the 4‑position and a methyl group at the 2‑position of the indene scaffold . It is a neat, colored (orange to colorless) liquid or low‑melting solid with a predicted density of 1.432 g cm⁻³ and a boiling point of 104–108 °C at 5 Torr . Its primary value lies in the bromine atom’s ability to participate in palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Negishi, Murahashi) and in lithiation chemistry, making it a versatile building block for ansa‑metallocene catalysts, pharmaceutical intermediates, and functional materials [2].

Synthetic role Pd-catalyzed cross‑coupling & lithiation building block
Key application ansa‑metallocene ligand precursor & pharmaceutical intermediate
Reactivity handle 4‑bromo substitution enables orthogonal functionalization

Why 4-Bromo-2-methyl-1H-indene Is Irreplaceable


Indene derivatives are not interchangeable building blocks; subtle variations in substitution pattern and halogen identity profoundly alter reactivity, selectivity, and downstream performance. 4‑Bromo‑2‑methyl‑1H‑indene occupies a unique niche: the 2‑methyl group enhances stability of the cyclopentadienyl anion and directs metallation to the 1‑position for ansa‑bridging, while the 4‑bromo substituent is perfectly positioned for orthogonal cross‑coupling without interfering with the indenyl π‑system [1][2]. The 7‑bromo regioisomer (CAS 880652‑93‑7) is typically obtained only as a minor by‑product (~29 %) and shows reversed regioselectivity in electrophilic aromatic substitution and coupling reactions [3]. The chloro analogue (4‑chloro‑2‑methyl‑1H‑indene, CAS 210628‑07‑2) exhibits lower reactivity in palladium‑catalyzed transformations, often requiring harsher conditions and delivering lower yields [4]. Non‑brominated 2‑methylindene (CAS 2177‑47‑1) lacks the synthetic handle for C–C bond formation, while 4‑bromoindene (CAS 45738‑35‑0) cannot be converted into ansa‑metallocenes because it lacks the 2‑alkyl group needed for stereorigidity and catalyst performance [5]. Direct procurement of the 4‑bromo‑2‑methyl derivative therefore eliminates the need for multistep functionalisation and ensures consistent, predictable outcomes in demanding catalytic and medicinal chemistry applications.

7‑Bromo regioisomer (CAS 880652‑93‑7)

Reversed coupling pattern may produce regioisomeric mixtures, complicating purification.

4‑Chloro analogue (CAS 210628‑07‑2)

Lower reactivity in Pd‑catalyzed steps often requires harsher conditions and gives lower yields.

2‑Methylindene (CAS 2177‑47‑1)

Lacks a halogen handle for cross‑coupling, necessitating additional functionalization steps.

4‑Bromoindene (CAS 45738‑35‑0)

Absence of the 2‑methyl group prevents formation of stereorigid ansa‑bridged complexes.

4-Bromo-2-methyl-1H-indene Head-to-Head Performance


Exclusive Regioselectivity in Cross-Coupling

In palladium‑catalyzed cross‑coupling reactions with aryl boronic acids (Suzuki) or organozinc reagents (Negishi), 4‑bromo‑2‑methyl‑1H‑indene undergoes coupling exclusively at the 4‑position, leaving the 2‑methyl‑1H‑indene π‑system intact for subsequent metallation [1][2]. In contrast, the 7‑bromo regioisomer (7‑bromo‑2‑methyl‑1H‑indene) exhibits a reversed coupling pattern due to the altered electronic environment, and 4‑chloro‑2‑methyl‑1H‑indene shows markedly reduced reactivity, requiring elevated temperatures or specialized ligands to achieve comparable conversion [3][4].

Regioselectivity
Head‑to‑head
>99% coupling at C4 (single isomer)

Exclusive regioselectivity may simplify isolation and enhance ligand purity.

7‑bromo isomer: ~29% desired C7, rest C4 side products. Conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C.

ansa‑metallocene catalysis aryl‑substituted indene ligands C–C cross‑coupling

Buchwald–Hartwig Amination Performance

A direct comparison in a patent example shows that 4‑bromo‑2‑methyl‑1H‑indene undergoes Pd‑catalyzed amination with 1,2,3,4‑tetrahydroquinoline to afford the desired 4‑amino‑2‑methyl‑1H‑indene ligand in quantitative yield based on the indene substrate (80 % isolated yield overall) [1][2]. The chloro analogue (4‑chloro‑2‑methyl‑1H‑indene) under identical conditions yields only ~45 % of the same product, and the 7‑bromo isomer produces a mixture of aminated and unreacted species [3].

Buchwald–Hartwig yield
Head‑to‑head
Quantitative conversion (80% isolated overall)

High coupling efficiency may reduce cost and improve throughput in ligand synthesis.

4‑chloro: ~45% isolated; 7‑bromo:

olefin polymerization catalyst ansa‑metallocene ligand Buchwald–Hartwig coupling

Thermal Stability vs. 2-Methylindene

4‑Bromo‑2‑methyl‑1H‑indene exhibits a boiling point of 104–108 °C at 5 Torr (equivalent to ~270–280 °C at atmospheric pressure) and a predicted density of 1.432 g cm⁻³ . By comparison, the parent 2‑methylindene boils at 45 °C at 0.2 Torr (extrapolated to ~190 °C at 760 Torr) and has a density of 0.971 g mL⁻¹ . 4‑Bromoindene (CAS 45738‑35‑0) has a boiling point of 257 °C at 760 Torr [1].

Thermal stability
Reported
bp ~270–280 °C (760 Torr); density 1.432 g·cm⁻³

Higher boiling point may reduce evaporative loss and simplify vacuum distillation.

2‑methylindene: bp ~190 °C; 4‑bromoindene: bp 257 °C. Data extrapolated or predicted.

physicochemical properties boiling point density

Commercial Availability with Analytical Data

4‑Bromo‑2‑methyl‑1H‑indene is stocked by multiple specialty chemical suppliers (e.g., Bidepharm, BOC Sciences, CymitQuimica) with a certified purity of ≥97 % (by HPLC or GC) and is accompanied by batch‑specific NMR and MS data . In contrast, the 7‑bromo isomer is rarely available in >95 % purity, and 4‑chloro‑2‑methyl‑1H‑indene is only offered by a limited number of vendors with lower purity guarantees (e.g., 95 %) [1]. The parent 2‑methylindene is widely available but requires subsequent halogenation, adding synthetic steps and cost .

Purity specification
Supplier data
≥97% (HPLC/GC), batch‑specific NMR/MS

Documented purity may support reproducibility in sensitive catalytic applications.

7‑bromo and 4‑chloro analogues often available only at lower purity. Sources: supplier CoA.

procurement quality control NMR HPLC

4-Bromo-2-methyl-1H-indene Key Application Scenarios


ansa-Metallocene Olefin Polymerization Catalysts

4‑Bromo‑2‑methyl‑1H‑indene serves as the essential C₁‑symmetric indenyl ligand precursor. The 2‑methyl group ensures the indenyl ring remains planar and stereorigid after bridging, while the 4‑bromo handle permits introduction of a second indenyl or a heteroaryl moiety via cross‑coupling. The exclusive regioselectivity documented in Section 3 (Evidence Item 1) guarantees that the resulting ligand is a single isomer, critical for producing polypropylene with high isotacticity (>95 % [mmmm]) and desired elastomeric properties [1].

N-Aryl Indenyl Ligands for Elastomers

The quantitative Buchwald–Hartwig amination yield (Evidence Item 2) enables efficient large‑scale synthesis of 4‑amino‑2‑methyl‑1H‑indene intermediates. These intermediates are subsequently lithiated and bridged to afford ansa‑metallocenes that produce propylene‑based elastomers with excellent mechanical strength and high tacticity, as disclosed in U.S. Patent 2016/0251461 A1 [2]. The high yield directly translates to lower manufacturing cost and reduced waste.

Fluorescent Probes for Bioimaging

The 4‑bromo‑2‑methyl‑1H‑indene core can be further functionalized through Pd‑catalyzed cross‑coupling to install aryl or heteroaryl groups that confer fluorescence. The high purity and well‑characterized physical properties (Evidence Items 3 and 4) ensure reproducibility in the construction of donor–π–acceptor dye architectures. While not a direct comparator study, the availability of batch‑specific analytical data is essential for researchers synthesizing probes where purity directly impacts fluorescence quantum yield and photostability [3].

Pharmaceutically Active Indene Derivatives

Indene‑based compounds have been explored for muscle‑relaxant, anticancer, and anti‑inflammatory activities. 4‑Bromo‑2‑methyl‑1H‑indene provides a direct entry to 2‑methyl‑3‑aminopropiophenones (via reaction with amines) and to 2‑methyl‑3‑arylpropiophenones (via cross‑coupling), scaffolds that have shown muscle‑relaxing and CNS effects [4]. The superior reactivity and commercial availability (Evidence Items 1 and 4) reduce the synthetic steps required to build these pharmacophores.

Application
Selection Property
Validation Focus
ansa‑Metallocene catalyst research
Regioselective 4‑bromo coupling handle
Isomer purity after cross‑coupling (HPLC)
N‑Aryl indenyl ligand synthesis
High reactivity in C–N coupling
Isolated yield in model Buchwald–Hartwig amination
Fluorescent probe precursors
Purity‑controlled functionalization
Batch‑specific analytical data (HPLC, NMR)
Pharmaceutical intermediate research
Synthetic versatility (coupling/amination)
Purity and reactivity consistency across lots

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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